molecular formula C12H14N4O3S B2955689 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797890-58-4

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2955689
CAS No.: 1797890-58-4
M. Wt: 294.33
InChI Key: CJQOFBYOLPYEES-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound known for its versatility in scientific research and industry. Its unique structure, featuring a 1,2,3-thiadiazole ring, a pyridine ring, and a hydroxypropyl group, makes it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

    • React 4-methyl-1,2,3-thiadiazole with chloroacetic acid under basic conditions (NaOH).

  • Step 2: Esterification

    • Convert the carboxylic acid to its corresponding ester using methanol and an acid catalyst (H2SO4).

  • Step 3: Amide Formation

    • React the ester with 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanamine in the presence of a coupling agent (e.g., DCC) to form the amide.

Industrial Production Methods

Industrial methods typically follow similar synthetic routes, scaled up using optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • It can be oxidized to form sulfoxides and sulfones using oxidizing agents like m-CPBA.

  • Reduction:

    • Reduction of the amide group using LiAlH4 leads to the formation of the corresponding amine.

  • Substitution:

    • Nucleophilic substitution reactions can occur at the pyridine ring using reagents like NaH.

Common Reagents and Conditions

  • Oxidation: m-CPBA, H2O2

  • Reduction: LiAlH4, NaBH4

  • Substitution: NaH, alkyl halides

Major Products

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amines.

  • Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in coordination chemistry for catalyzing various organic reactions.

  • Material Science: Used in the synthesis of novel polymers with unique properties.

Biology

  • Enzyme Inhibition: Inhibits specific enzymes, providing insights into enzyme function and regulation.

  • Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.

Medicine

  • Drug Design: Serves as a scaffold for developing new therapeutic agents.

  • Diagnostics: Used in the development of diagnostic assays for certain diseases.

Industry

  • Agrochemicals: Utilized in the formulation of new pesticides and herbicides.

  • Pharmaceuticals: Key intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Enzyme Inhibition

The compound binds to the active site of target enzymes, blocking substrate access and thereby inhibiting enzyme activity.

Molecular Targets and Pathways

  • Protein Kinases: Modulates the activity of kinases involved in cell signaling pathways.

  • DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-iodopropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

Compared to its analogs, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits unique reactivity due to the presence of both the thiadiazole and pyridine rings, making it highly versatile in chemical synthesis and biological applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-8-11(20-15-14-8)12(19)13-6-9(17)7-16-5-3-2-4-10(16)18/h2-5,9,17H,6-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQOFBYOLPYEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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